![molecular formula C19H21N3O4S B2533028 N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide CAS No. 921787-73-7](/img/structure/B2533028.png)
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a facile access to a 3,3-disubstituted isoindolinone was reported by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For instance, the crystal data for a similar compound, C19H16N6O3, was reported as follows: monoclinic, space group P2 1 /n, a = 7.3166 (3) Å, b = 20.3011 (11) Å, c = 11.6776 (5) Å, β = 97.266 (4)° .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance:
- Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , exhibited anti-inflammatory and analgesic activities .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antimicrobial Effects
Mechanism of Action
While the specific mechanism of action for “N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide” is not available, similar compounds have been designed and synthesized as small molecules activating procaspase-3 . These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .
Future Directions
The future directions for research on “N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide” and similar compounds are promising. For instance, compound 4o, a similar compound, was found to be more cytotoxic than PAC-1 in three cancer cell lines tested and was suggested to serve as a template for further design and development of novel anticancer agents . Furthermore, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
2-methyl-N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)19(24)20-14-4-7-16(8-5-14)27(25,26)21-15-6-9-17-13(10-15)11-18(23)22(17)3/h4-10,12,21H,11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBLELLQZSRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide |
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